Bis(benzyloxycarbonyl)amine
Overview
Description
Bis(benzyloxycarbonyl)amine: is a chemical compound used primarily as a protecting group for amines in organic synthesis. It is known for its stability and ease of removal under specific conditions, making it a valuable tool in the synthesis of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(benzyloxycarbonyl)amine is typically synthesized by reacting an amine with benzyl chloroformate in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: Bis(benzyloxycarbonyl)amine undergoes several types of chemical reactions, including:
Hydrogenation: The benzyl groups can be removed by catalytic hydrogenation using palladium on carbon as a catalyst.
Acid Hydrolysis: The compound can be deprotected under acidic conditions, typically using trifluoroacetic acid.
Base Hydrolysis: It can also be deprotected under basic conditions, although this is less common.
Common Reagents and Conditions:
Catalytic Hydrogenation: Palladium on carbon, hydrogen gas.
Acid Hydrolysis: Trifluoroacetic acid, dichloromethane.
Base Hydrolysis: Sodium hydroxide, water.
Major Products Formed:
Deprotection: The primary product formed from the deprotection of this compound is the free amine, along with benzyl alcohol as a byproduct.
Scientific Research Applications
Chemistry: Bis(benzyloxycarbonyl)amine is widely used in peptide synthesis as a protecting group for amines. It helps in preventing unwanted side reactions during the synthesis process, ensuring the formation of the desired peptide bonds.
Biology: In biological research, this compound is used to protect amino groups in various biomolecules, facilitating the study of complex biological processes and the development of new drugs.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. Its ability to protect amine groups during multi-step synthesis is crucial in the production of complex drug molecules.
Industry: In the chemical industry, this compound is used in the production of fine chemicals and specialty chemicals. Its role as a protecting group is essential in the synthesis of high-value products.
Mechanism of Action
Mechanism: The mechanism of action of bis(benzyloxycarbonyl)amine involves the formation of a stable carbamate linkage with the amine group. This linkage protects the amine from reacting with other reagents during the synthesis process. The protecting group can be removed under specific conditions, such as catalytic hydrogenation or acid hydrolysis, to regenerate the free amine.
Molecular Targets and Pathways: The primary molecular target of this compound is the amine group in organic molecules. The pathways involved in its action include the formation and cleavage of the carbamate linkage, which is facilitated by the appropriate reagents and conditions.
Comparison with Similar Compounds
tert-Butyloxycarbonyl (Boc) Group: Another common protecting group for amines, which can be removed under acidic conditions.
Fluorenylmethyloxycarbonyl (Fmoc) Group: A protecting group that can be removed under basic conditions.
Carbobenzyloxy (Cbz) Group: Similar to bis(benzyloxycarbonyl)amine, it is removed by catalytic hydrogenation.
Uniqueness: this compound is unique in its stability and ease of removal under mild conditions. It offers a balance between stability during synthesis and ease of deprotection, making it a versatile choice for protecting amine groups in various chemical reactions.
Properties
IUPAC Name |
benzyl N-phenylmethoxycarbonylcarbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-15(20-11-13-7-3-1-4-8-13)17-16(19)21-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVZWZNNWXSTNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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